5-Bromo-6-fluorobenzo[d][1,3]dioxole

Catalog No.
S1520058
CAS No.
94670-75-4
M.F
C7H4BrFO2
M. Wt
219.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-6-fluorobenzo[d][1,3]dioxole

CAS Number

94670-75-4

Product Name

5-Bromo-6-fluorobenzo[d][1,3]dioxole

IUPAC Name

5-bromo-6-fluoro-1,3-benzodioxole

Molecular Formula

C7H4BrFO2

Molecular Weight

219.01 g/mol

InChI

InChI=1S/C7H4BrFO2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3H2

InChI Key

DDBULQVCBPPQPN-UHFFFAOYSA-N

SMILES

C1OC2=CC(=C(C=C2O1)Br)F

Synonyms

5-Bromo-6-fluorobenzo[d][1,3]dioxole

Canonical SMILES

C1OC2=CC(=C(C=C2O1)Br)F

5-Bromo-6-fluorobenzo[d][1,3]dioxole is an organic compound characterized by its molecular formula C7H4BrFO2C_7H_4BrFO_2 and a molecular weight of 219.01 g/mol. This compound features a dioxole ring structure, which consists of a five-membered ring containing two oxygen atoms. The presence of bromine and fluorine substituents at the 5 and 6 positions, respectively, significantly influences its chemical properties and biological activities. The compound is primarily used as a building block in organic synthesis and has garnered interest in medicinal chemistry due to its potential therapeutic applications.

There is no current information available on the mechanism of action of 5-bromo-6-fluorobenzo[d][1,3]dioxole.

Due to the lack of information on this specific compound, it's important to handle any unknown aromatic compound with caution. Potential hazards might include:

  • Irritation to skin and eyes
  • Respiratory tract irritation if inhaled

  • Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic reagents.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction to yield various derivatives.
  • Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, facilitating the formation of more complex organic molecules.

Research indicates that 5-Bromo-6-fluorobenzo[d][1,3]dioxole exhibits potential biological activities, particularly in the fields of drug discovery and development. Preliminary studies suggest that it may possess anti-inflammatory and anticancer properties. The mechanism of action likely involves interaction with specific molecular targets, including enzymes or receptors, modulating their activity to exert therapeutic effects.

The synthesis of 5-Bromo-6-fluorobenzo[d][1,3]dioxole typically involves halogenation processes. Common methods include:

  • Bromination: This involves the bromination of 6-fluorobenzo[d][1,3]dioxole using bromine or bromine sources under controlled conditions.
  • Industrial Production: Large-scale production may utilize automated halogenation processes with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization are commonly employed.

5-Bromo-6-fluorobenzo[d][1,3]dioxole finds applications across various fields:

  • Organic Synthesis: It serves as a crucial intermediate for synthesizing more complex organic compounds.
  • Medicinal Chemistry: Explored for its potential therapeutic properties in treating inflammatory diseases and cancers.
  • Material Science: Utilized in developing advanced materials such as polymers and metal-organic frameworks (MOFs).

Several compounds share structural similarities with 5-Bromo-6-fluorobenzo[d][1,3]dioxole. Below is a comparison highlighting its uniqueness:

Compound NameSimilarity IndexKey Features
5-Bromo-2,2-difluoro-1,3-benzodioxole0.84Lacks chlorine but retains fluorine substituents
6-Bromo-5-fluoro-1,3-benzodioxole0.79Similar halogen pattern without fluorination
5-Chloro-6-fluoro-1,3-benzodioxole0.75Different halogen arrangement
5-Bromo-2-fluorobenzo[d][1,3]dioxole0.72Contains fewer halogens
5-Bromo-4-methoxybenzo[d][1,3]dioxole0.70Methoxy group introduces different properties

The uniqueness of 5-Bromo-6-fluorobenzo[d][1,3]dioxole lies in its specific substitution pattern of bromine and fluorine atoms, which enhances its reactivity and potential for forming diverse derivatives. This distinct structure makes it a valuable intermediate in organic synthesis compared to similar compounds.

XLogP3

2.5

Dates

Last modified: 04-15-2024

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